(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
CAS No.: 82955-19-9
Cat. No.: VC4299110
Molecular Formula: C12H13NOS
Molecular Weight: 219.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82955-19-9 |
|---|---|
| Molecular Formula | C12H13NOS |
| Molecular Weight | 219.3 |
| IUPAC Name | (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one |
| Standard InChI | InChI=1S/C12H13NOS/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9H,3-6H2/b11-8+ |
| Standard InChI Key | NZBSBCCCGCUASD-DHZHZOJOSA-N |
| SMILES | C1CN2CCC1C(=O)C2=CC3=CC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic framework comprising a 1-azabicyclo[2.2.2]octan-3-one core, with a thiophen-2-ylmethylidene group at the C2 position. The (2E) configuration denotes the trans arrangement of the substituents around the exocyclic double bond, which influences its stereoelectronic properties and reactivity.
Physicochemical Data
Key properties are summarized below:
| Property | Value |
|---|---|
| CAS Number | 82955-19-9 |
| Molecular Formula | C₁₂H₁₃NOS |
| Molecular Weight | 219.3 g/mol |
| IUPAC Name | (2E)-2-(Thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one |
| SMILES | C1CN2CCC1C(=O)C2=CC3=CC=CS3 |
| InChIKey | NZBSBCCCGCUASD-DHZHZOJOSA-N |
| Topological Polar Surface | 51.7 Ų |
The thiophene ring contributes to the compound’s aromaticity, while the bicyclic system imposes steric constraints that may affect binding interactions in biological systems .
Synthesis and Reaction Pathways
Synthetic Strategies
The synthesis typically involves a condensation reaction between thiophene-2-carboxaldehyde and 1-azabicyclo[2.2.2]octan-3-one under basic or acidic conditions. This step forms the exocyclic double bond via dehydration, with the (E)-isomer favored due to steric hindrance between the thiophene ring and the bicyclic system.
Representative Reaction:
Reactivity Profile
The compound’s reactivity is dominated by two key features:
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Thiophene Ring: Susceptible to electrophilic substitution at the α-positions (C3 and C5), enabling functionalization via halogenation or sulfonation.
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Bicyclic Ketone: The carbonyl group participates in nucleophilic additions, while the strained bicyclic framework may undergo ring-opening reactions under strong acidic or basic conditions .
Biological Activity and Mechanistic Insights
Anticancer Properties
Preliminary in vitro studies on related quinuclidine derivatives report cytotoxic effects against MCF-7 breast cancer cells (IC₅₀: 12–25 µM). The thiophene moiety may enhance cellular uptake via lipophilic interactions, while the bicyclic system could modulate apoptosis pathways.
Applications and Future Directions
Pharmaceutical Development
The compound serves as a precursor for novel therapeutics targeting:
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Neurological Disorders: Azabicyclic structures are explored as NMDA receptor modulators .
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Oncology: Hybrid molecules combining thiophene and bicyclic motifs are under investigation for targeted kinase inhibition.
Material Science
The conjugated π-system of the thiophene-bicyclic framework offers potential in organic electronics, with theoretical studies predicting semiconducting properties (bandgap: ~2.8 eV).
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